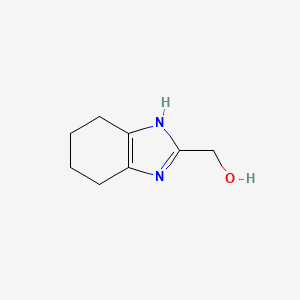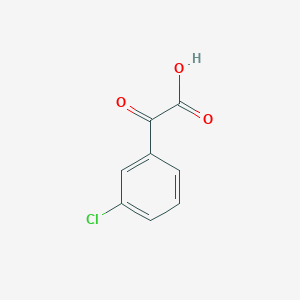![molecular formula C9H6O3 B3326607 [1,3]Dioxolo[4,5-f]isobenzofuran CAS No. 267-42-5](/img/structure/B3326607.png)
[1,3]Dioxolo[4,5-f]isobenzofuran
Overview
Description
[1,3]Dioxolo[4,5-f]isobenzofuran is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a fused-ring system that contains an oxygen atom in each of the two five-membered rings, and it has a molecular formula of C12H6O4.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-f]isobenzofuran is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1,3]Dioxolo[4,5-f]isobenzofuran for lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for use in various experimental conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are numerous future directions for research on [1,3]Dioxolo[4,5-f]isobenzofuran. One potential area of focus is the development of new synthetic methods for this compound, which could allow for the production of larger quantities at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of its potential use as a drug candidate.
Scientific Research Applications
[1,3]Dioxolo[4,5-f]isobenzofuran has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been studied for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
furo[3,4-f][1,3]benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTLQGCPDRKWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=COC=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

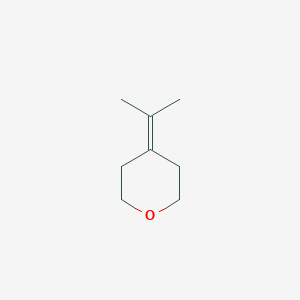
![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)

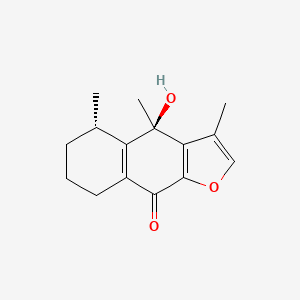
![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B3326577.png)
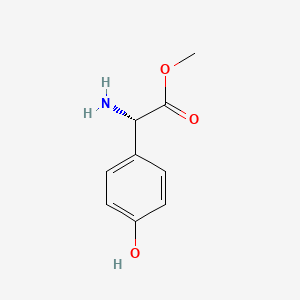
![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B3326600.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)
